(R)-Fexofenadine

Description

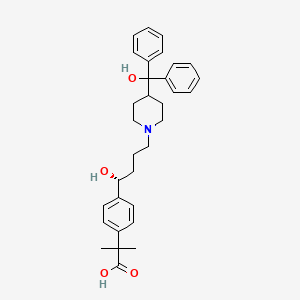

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 |

Source

|

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-10-9 |

Source

|

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Fexofenadine on the Histamine H1 Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Fexofenadine, the active enantiomer of fexofenadine, is a second-generation antihistamine renowned for its potent and selective interaction with the histamine H1 receptor (H1R). This guide provides a comprehensive technical overview of its mechanism of action, moving beyond a simple antagonist model to explore its properties as an inverse agonist. We will delve into the molecular pharmacology, structural interactions, and the experimental methodologies used to characterize its binding and functional activity. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development, offering insights into the nuanced biophysics and cell biology that underpin the therapeutic efficacy of (R)-Fexofenadine.

The Histamine H1 Receptor: A Foundation of Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[1] Widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system, its activation by histamine triggers a cascade of signaling events.[1] Canonically, histamine binding to the H1R induces a conformational change, leading to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key event leading to the physiological manifestations of an allergic response, including vasodilation, increased vascular permeability, and smooth muscle contraction.[2] Furthermore, H1R activation can promote the expression of NF-κB, a transcription factor that regulates inflammatory processes.[2]

A crucial concept for understanding the action of modern antihistamines is the constitutive activity of the H1 receptor.[3][4] This refers to the receptor's ability to adopt an active conformation and signal downstream even in the absence of an agonist like histamine.[3][5] This basal level of activity is a critical target for inverse agonists.

H1 Receptor Signaling Pathway

The signaling cascade initiated by H1 receptor activation is a well-characterized pathway that is central to its physiological effects. The diagram below illustrates the key steps from agonist binding to the downstream cellular response.

Caption: Canonical Gq-mediated signaling pathway of the Histamine H1 Receptor.

(R)-Fexofenadine: Beyond Antagonism to Inverse Agonism

While traditionally classified as an H1 receptor antagonist, fexofenadine is more accurately described as an inverse agonist.[6] An antagonist simply blocks the binding of an agonist, thereby preventing its action. An inverse agonist, however, exhibits a higher affinity for the inactive conformation of the receptor.[6] By binding to and stabilizing this inactive state, it not only prevents histamine binding but also reduces the receptor's basal, constitutive activity.[4][6] This mechanism is a key differentiator for second-generation antihistamines and contributes to their high efficacy.

(R)-Fexofenadine demonstrates high selectivity for the H1 receptor with minimal to no affinity for cholinergic, alpha-adrenergic, or serotonergic receptors, which accounts for its favorable side-effect profile.[1][6]

Binding Affinity and Kinetics

The interaction of (R)-Fexofenadine with the H1 receptor is characterized by high affinity and specific binding kinetics. Quantitative analysis through radioligand binding assays has provided key parameters to define this interaction.

| Parameter | Value | Source |

| Ki (inhibition constant) | 10 nM | [7] |

| IC50 (half maximal inhibitory concentration) | 246 nM | [8][9] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Studies have also indicated that fexofenadine exhibits a long residence time at the human H1 receptor, which may contribute to its prolonged duration of action.[10]

Structural Basis of (R)-Fexofenadine and H1 Receptor Interaction

While a co-crystal structure of fexofenadine bound to the H1 receptor is not yet publicly available, homology modeling and molecular docking simulations, based on the crystal structure of the H1 receptor with the antagonist doxepin, have provided significant insights into the binding mode of fexofenadine.[11][12]

These computational studies reveal that fexofenadine docks within the transmembrane domain of the receptor.[11] A key interaction involves the carboxyl group of fexofenadine, which is thought to form an electrostatic interaction with positively charged lysine residues at the entrance of the binding pocket, specifically Lys191 and potentially Lys179.[13][14] This interaction is believed to be a significant contributor to the high affinity and selectivity of second-generation, carboxylated antihistamines.[13]

Interestingly, site-directed mutagenesis studies have suggested a more complex role for these lysine residues, indicating they may negatively modulate the binding affinity for both carboxylated and non-carboxylated antihistamines by influencing both electrostatic and hydrophobic forces.[13] This highlights the intricate nature of the binding pocket and the subtle interplay of forces that govern ligand recognition and affinity.

Molecular Interaction Model

The following diagram illustrates the theoretical binding mode of (R)-Fexofenadine within the H1 receptor's binding pocket, emphasizing the key amino acid interactions.

Caption: A model of (R)-Fexofenadine's key interactions within the H1R binding pocket.

Experimental Characterization: Protocols and Methodologies

The elucidation of (R)-Fexofenadine's mechanism of action relies on a suite of robust in vitro pharmacological assays. The following sections provide detailed, step-by-step protocols for two fundamental experimental workflows: radioligand binding assays and functional calcium flux assays.

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the binding of a ligand to its receptor. A competitive binding format is used to determine the affinity (Ki) of an unlabeled compound, such as (R)-Fexofenadine, by measuring its ability to displace a radiolabeled ligand from the receptor.

Rationale for Experimental Choices:

-

Receptor Source: Membranes from cells recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells) are used to ensure a high density of the target receptor and minimize interference from other receptor types.[15]

-

Radioligand: [3H]-mepyramine (also known as pyrilamine) is a commonly used radioligand due to its high selectivity and affinity for the H1 receptor.[16][17] Its use has been well-validated for characterizing H1 receptor binding.[16][17]

-

Non-specific Binding: A high concentration of a known H1 receptor antagonist (e.g., mianserin) is used to define non-specific binding, ensuring that the measured signal is due to binding to the H1 receptor.[15]

-

Termination: Rapid filtration is a standard method to separate receptor-bound radioligand from unbound radioligand, effectively stopping the binding reaction.

Step-by-Step Protocol:

-

Membrane Preparation: a. Harvest cells expressing the human H1 receptor and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18] b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[18] c. Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[18] d. Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[15] e. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[15]

-

Competitive Binding Assay: a. In a 96-well plate, add a constant amount of receptor membrane preparation to each well. b. Add increasing concentrations of unlabeled (R)-Fexofenadine. c. For determining non-specific binding, add a saturating concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin) to a set of control wells. d. Add a constant concentration of [3H]-mepyramine (typically at or below its Kd value) to all wells.[15] e. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[19]

-

Termination and Detection: a. Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[19] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19] c. Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the percentage of specific binding as a function of the log concentration of (R)-Fexofenadine. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measuring Inverse Agonism via Calcium Flux

This cell-based assay measures the functional consequence of receptor activation by monitoring changes in intracellular calcium concentration. To demonstrate inverse agonism, the assay is designed to detect a decrease in the basal (constitutive) signaling of the H1 receptor upon addition of (R)-Fexofenadine.

Rationale for Experimental Choices:

-

Cell Line: A cell line stably expressing the human H1 receptor is used. This line should exhibit a detectable level of constitutive activity.

-

Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Indo-1 or a Fluo series dye, is loaded into the cells.[20] These dyes exhibit a change in their fluorescent properties upon binding to calcium, allowing for real-time measurement of intracellular calcium levels.

-

Positive Control: A known H1 receptor agonist (e.g., histamine) is used to elicit a maximal calcium response, confirming the functionality of the receptor and the assay system.[21]

-

Vehicle Control: A vehicle control (the solvent in which the compounds are dissolved, e.g., DMSO) is used to establish the baseline calcium level, including any constitutive activity.

Step-by-Step Protocol:

-

Cell Preparation and Dye Loading: a. Plate H1 receptor-expressing cells in a multi-well plate (e.g., 96- or 384-well, black-walled, clear bottom) and culture until they form a confluent monolayer. b. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Remove the culture medium from the cells and add the dye-loading buffer. d. Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) in the dark to allow the cells to take up the dye.[22] e. Gently wash the cells with an assay buffer to remove excess extracellular dye.[22]

-

Measurement of Inverse Agonism: a. Place the plate into a fluorescence plate reader equipped with an automated injection system. b. Measure the baseline fluorescence for a period to establish a stable signal, which represents the basal intracellular calcium level (reflecting constitutive H1R activity). c. Inject varying concentrations of (R)-Fexofenadine into the wells. d. Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence compared to the vehicle control indicates a reduction in intracellular calcium, consistent with inverse agonism. e. As a positive control, inject a maximal concentration of histamine into separate wells to confirm the cells' ability to respond to H1R activation.

-

Data Analysis: a. Calculate the change in fluorescence from the baseline for each well. b. Normalize the data, for instance, by expressing the (R)-Fexofenadine-induced response as a percentage of the baseline signal. c. Plot the percentage inhibition of basal signaling against the log concentration of (R)-Fexofenadine to generate a dose-response curve and determine the IC50 for inverse agonism.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental characterization of (R)-Fexofenadine.

Caption: Workflow for characterizing (R)-Fexofenadine's H1R interaction.

Conclusion

The mechanism of action of (R)-Fexofenadine at the histamine H1 receptor is a sophisticated interplay of high-affinity binding, structural stabilization, and functional modulation. Its classification as an inverse agonist, rather than a simple antagonist, is crucial to understanding its clinical efficacy. By binding to and stabilizing the inactive state of the H1 receptor, (R)-Fexofenadine not only blocks the effects of histamine but also quiets the receptor's intrinsic, constitutive activity. This dual action, underpinned by specific molecular interactions within the receptor's binding pocket, effectively attenuates the downstream signaling cascades that lead to allergic symptoms. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel H1 receptor modulators, building upon the foundational knowledge established through the study of compounds like (R)-Fexofenadine.

References

-

Fexo | 120 mg | Tablet | ফেক্সো ১২০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC . MedEx. Available from: [Link]

-

Fexofenadine . BioPharma Notes. 2021-08-20. Available from: [Link]

-

Effectiveness and safety of fexofenadine, a new nonsedating H1-receptor antagonist, in the treatment of fall allergies . PubMed. Available from: [Link]

-

Fexofenadine H1-Antihistamine Action . SMPDB. 2017-09-19. Available from: [Link]

-

Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy . MDPI. Available from: [Link]

-

Competitive binding of H 1 receptor unlabelled antihistamines with [ 3 H]mepyramine . ResearchGate. Available from: [Link]

-

Cetirizine . Wikipedia. Available from: [Link]

-

Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity . PubMed Central. 2025-01-04. Available from: [Link]

-

CALCIUM FLUX PROTOCOL . N.p. Available from: [Link]

-

Roles of Lys191 and Lys179 in regulating thermodynamic binding forces of ligands to determine their binding affinity for human histamine H1 receptors . PubMed. 2020-07-30. Available from: [Link]

-

Constitutive activity of the histamine H(1) receptor . PubMed. Available from: [Link]

-

Can human allergy drug fexofenadine, an antagonist of histamine (H1) receptor, be used to treat dog and cat? Homology modeling, docking and molecular dynamic Simulation of three H1 receptors in complex with fexofenadine . PubMed. Available from: [Link]

-

(PDF) Mutational Analysis of the Antagonist-binding Site of the Histamine H1 Receptor . ResearchGate. 2025-08-06. Available from: [Link]

-

Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model . PubMed. Available from: [Link]

-

THE CONSTITUTIVE ACTIVITY OF THE HISTAMINE H1 RECEPTOR INTERACTION WITH THE NMDA RECEPTOR : CONSEQUENCES IN EPILEPSY . bioRxiv. 2021-11-04. Available from: [Link]

-

Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy a . Semantic Scholar. 2021-02-06. Available from: [Link]

-

Homology modeling , docking and molecular dynamic Simulation of three H 1 receptors in complex with fexofenadine . Semantic Scholar. Available from: [Link]

-

Specific Binding of [3H]Pyrilamine to Histamine H1 Receptors in Guinea Pig Brain In Vivo: Determination of Binding Parameters by a Kinetic Four‐Compartment Model . Semantic Scholar. Available from: [Link]

-

Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy . ResearchGate. 2025-10-15. Available from: [Link]

-

Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists . Request PDF. 2025-08-06. Available from: [Link]

-

Competition binding for the histamine H1 receptor by [³H]mepyramine and... . ResearchGate. Available from: [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists . PMC. Available from: [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics . NIH. Available from: [Link]

-

Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists . Scilit. Available from: [Link]

-

Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery . PMC. 2021-03-22. Available from: [Link]

-

Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue . PubMed. Available from: [Link]

-

Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview . YouTube. 2022-09-01. Available from: [Link]

-

Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists . PubMed. Available from: [Link]

-

Histamine H1 Receptor Assay . Innoprot GPCR Functional Assays. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available from: [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology . ResearchGate. 2025-08-10. Available from: [Link]

-

Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine . PubMed. Available from: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery . NCBI. 2012-05-01. Available from: [Link]

Sources

- 1. Fexofenadine - BioPharma Notes [biopharmanotes.com]

- 2. SMPDB [smpdb.ca]

- 3. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fexo | 120 mg | Tablet | ফেক্সো ১২০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Can human allergy drug fexofenadine, an antagonist of histamine (H1) receptor, be used to treat dog and cat? Homology modeling, docking and molecular dynamic Simulation of three H1 receptors in complex with fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homology modeling , docking and molecular dynamic Simulation of three H 1 receptors in complex with fexofenadine | Semantic Scholar [semanticscholar.org]

- 13. Roles of Lys191 and Lys179 in regulating thermodynamic binding forces of ligands to determine their binding affinity for human histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. bu.edu [bu.edu]

- 21. resources.revvity.com [resources.revvity.com]

- 22. youtube.com [youtube.com]

Stereoselective Synthesis of (R)-Fexofenadine from Piperidine Derivatives: A Field-Proven Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

Fexofenadine, the active metabolite of terfenadine, is a prominent second-generation antihistamine valued for its efficacy in treating allergic rhinitis without the sedative and cardiotoxic side effects of its predecessor.[1][2] Pharmacological activity resides predominantly in the (R)-enantiomer, making its stereoselective synthesis a critical objective in pharmaceutical manufacturing to maximize therapeutic benefit and ensure regulatory compliance.[3] This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (R)-Fexofenadine, focusing on a robust and scalable strategy that begins with common piperidine derivatives. We will delve into the causal mechanisms behind key transformations, emphasizing the catalytic asymmetric reduction of a key prochiral ketone intermediate as the cornerstone of stereocontrol. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this vital manufacturing process.

Introduction: The Rationale for Stereoselectivity in Fexofenadine

Fexofenadine is a selective peripheral H1-receptor antagonist.[4] It functions as a zwitterion at physiological pH, with two key ionization groups contributing to its pharmacokinetic profile.[2] Early clinical use involved the racemic mixture of (R)- and (S)-fexofenadine. However, pharmacokinetic studies have revealed that the (R)-(+)-enantiomer exhibits a higher plasma concentration and a significantly greater area under the plasma concentration-time curve (AUC) compared to the (S)-(-)-enantiomer following oral administration of the racemate.[3] This stereoselective disposition, potentially influenced by transporters like P-glycoprotein, underscores the therapeutic and commercial importance of producing the enantiomerically pure (R)-Fexofenadine.[3]

Synthesizing the single, active enantiomer offers several advantages:

-

Enhanced Therapeutic Index: Delivers the pharmacologically active agent without the metabolic burden of the less active enantiomer.

-

Predictable Pharmacokinetics: Avoids potential complexities arising from different absorption, distribution, metabolism, and excretion (ADME) profiles of the two enantiomers.

-

Regulatory Preference: Regulatory bodies worldwide favor the development of single-enantiomer drugs for improved safety and efficacy profiles.[5]

This guide focuses on a convergent synthesis strategy, which involves the preparation of two key fragments followed by their coupling and a final, stereochemistry-defining reduction.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages:

-

Fragment Synthesis: Preparation of the piperidine-containing fragment (Azacyclonol) and the substituted benzene fragment.

-

Coupling and Ketone Formation: N-alkylation to couple the two fragments, yielding the key prochiral ketone precursor.

-

Asymmetric Reduction & Hydrolysis: The stereoselective reduction of the ketone to establish the chiral alcohol center, followed by ester hydrolysis to yield the final (R)-Fexofenadine.

Caption: High-level workflow for the synthesis of (R)-Fexofenadine.

Synthesis of the Prochiral Ketone Precursor

The convergent point of this strategy is the formation of methyl 4'-(4-[4-(hydroxydiphenylmethyl)-1-piperidyl]butanoyl)-α,α-dimethylphenylacetate. This is achieved by coupling two commercially available or readily synthesized fragments.

Fragment 1: Methyl-α,α-dimethylphenylacetate and its Acylation

The synthesis begins with α,α-dimethylphenylacetic acid.[6]

-

Esterification: The acid is first converted to its methyl ester, typically using methanol with a catalytic amount of sulfuric acid, to protect the carboxyl group during the subsequent aggressive reaction conditions.[6]

-

Friedel-Crafts Acylation: The methyl-α,α-dimethylphenylacetate undergoes a Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). This reaction selectively adds the 4-chlorobutanoyl group to the para position of the benzene ring, yielding the desired ketone intermediate, methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate.[6][7]

Fragment 2: α,α-Diphenyl-4-piperidinemethanol (Azacyclonol)

This piperidine derivative is a commercially available starting material. Its synthesis is well-established and typically involves the Grignard reaction of phenylmagnesium bromide with ethyl isonipecotate.

Coupling via N-Alkylation

The two fragments are joined via a standard N-alkylation reaction. The nitrogen of azacyclonol acts as a nucleophile, displacing the chloride from the acylated benzene fragment. This reaction is typically carried out in the presence of a base, such as sodium carbonate (Na₂CO₃), and a phase-transfer catalyst to facilitate the reaction, yielding the target prochiral ketone.[8]

The Core of Stereoselectivity: The Corey-Itsuno (CBS) Reduction

The critical step that defines the final product's stereochemistry is the asymmetric reduction of the ketone carbonyl group in 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester.[9] While various methods exist, the Corey-Itsuno (CBS) reduction is a highly reliable and scalable method for achieving high enantioselectivity.[10][11]

Causality Behind the CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (like (S)-diphenylprolinol), and a stoichiometric borane source (e.g., BH₃•THF).[10] The remarkable selectivity arises from a highly organized, six-membered ring transition state.[12]

Mechanism:

-

Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's endocyclic boron atom.[12]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to this now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially via the lone pair of electrons on the carbonyl oxygen that is sterically more accessible (i.e., oriented towards the smaller substituent on the ketone).[12]

-

Intramolecular Hydride Transfer: This dual coordination locks the substrate and the hydride source into a rigid, chair-like six-membered transition state. The hydride is delivered intramolecularly from the coordinated borane to only one face of the ketone carbonyl. The chirality of the catalyst dictates which face is accessible. To produce the desired (R)-alcohol, an (S)-configured CBS catalyst is used.

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and an acidic workup liberates the chiral alcohol. The CBS catalyst is regenerated and can participate in another catalytic cycle.[12]

Caption: Logical flow of the CBS reduction mechanism.

Detailed Experimental Protocol: Asymmetric Reduction

This protocol is a representative example and should be optimized for specific laboratory or plant conditions. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Reactor Setup: A dry, inerted reactor is charged with the prochiral ketone precursor, methyl 4'-(4-[4-(hydroxydiphenylmethyl)-1-piperidyl]butanoyl)-α,α-dimethylphenylacetate (1.0 eq).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate completely. The solution is cooled to 0-5 °C.

-

Catalyst Addition: (S)-2-Methyl-CBS-oxazaborolidine solution (typically 1 M in toluene, ~0.1 eq) is added slowly to the cooled solution.

-

Borane Addition: Borane-tetrahydrofuran complex solution (1 M in THF, ~0.6-1.0 eq) is added dropwise over 1-2 hours, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by a suitable analytical method (e.g., HPLC, TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at a low temperature. This step safely neutralizes any excess borane.

-

Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1N HCl). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (R)-fexofenadine methyl ester.

-

Purity Analysis: The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC.[13][14]

Final Hydrolysis and Isolation

The final step is the saponification of the methyl ester to the carboxylic acid.

-

Hydrolysis: The crude (R)-fexofenadine methyl ester is dissolved in a mixture of methanol and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added.[9]

-

Reaction: The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by HPLC).

-

Isolation: After cooling, the solution is acidified with an acid like acetic acid or hydrochloric acid to a pH of approximately 5-6.[15] This protonates the carboxylate and causes the zwitterionic (R)-Fexofenadine to precipitate out of the solution.

-

Purification: The solid product is collected by filtration, washed with purified water, and dried under vacuum to yield (R)-Fexofenadine hydrochloride with high chemical and enantiomeric purity.[9][15]

Data Summary

The following table summarizes typical parameters for the described synthetic route. Yields and enantiomeric excess are highly dependent on reaction scale and optimization.

| Step | Key Reagents | Solvent | Typical Yield | Key Parameter |

| Friedel-Crafts Acylation | 4-Chlorobutyryl chloride, AlCl₃ | Dichloromethane | 85-95% | Regioselectivity (para) |

| N-Alkylation | Azacyclonol, Na₂CO₃ | Toluene, DMF | 80-90% | Complete conversion |

| CBS Reduction | (S)-CBS catalyst, BH₃•THF | THF | 90-98% | >99% e.e. |

| Hydrolysis & Isolation | NaOH or LiOH, HCl | Methanol/Water | 85-95% | Crystalline Form |

Conclusion

The stereoselective synthesis of (R)-Fexofenadine is a well-refined process that hinges on the precise control of the chiral center generated from the reduction of a prochiral ketone. The Corey-Itsuno reduction provides a robust, scalable, and highly efficient method for achieving this transformation with excellent enantioselectivity. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, particularly regarding anhydrous conditions and controlled reagent addition, drug development professionals can reliably produce this important antihistamine. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this synthesis in a research or manufacturing environment.

References

-

Borges, V. T., Lanchote, V. L., et al. (2020). Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study. Journal of Chromatography B, 1145, 122094. Available at: [Link]

-

Rao, B. M., et al. (2008). Validated LC Method, with a Chiral Mobile Phase, for Separation of the Isomers of Fexofenadine Hydrochloride. ResearchGate. Available at: [Link]

- Villa, M., et al. (2016). Process for preparing fexofenadine. Google Patents, US9403770B2.

-

Saeed, A., et al. (2015). Synthesis of new fexofenadine analogs and their pharmacological activity. ResearchGate. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC of Antihistamines. Technical Note. Available at: [Link]

-

Ronggeng, W., et al. (2013). The synthesis of fexofenadine. ResearchGate. Available at: [Link]

-

Slideshare. (2015). Synthesis of Fexofenadin. Available at: [Link]

-

Miura, M., et al. (2007). Pharmacokinetics of fexofenadine enantiomers in healthy subjects. Chirality, 19(3), 223-7. Available at: [Link]

-

Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2690. Available at: [Link]

- Google Patents. (2021). Preparation method of fexofenadine. CN112661693A.

- Shah, J. R., et al. (2007). Industrial process of fexofenadine hydrochloride with controlled side products. Google Patents, WO2007007347A1.

-

Wiley. (n.d.). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Available at: [Link]

-

Brittain, H. G. (2008). Fexofenadine Hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 34, 153-190. Available at: [Link]

-

Wang, L. X., et al. (2008). Novel Preparation of H1 Receptor Antagonist Fexofenadine. Organic Process Research & Development, 12(6), 1182-1185. Available at: [Link]

-

Pignataro, L., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431. Available at: [Link]

-

Pignataro, L., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

-

Zhang, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10, 5874-5885. Available at: [Link]

-

Saeed, A., et al. (2020). General synthesis of fexofenadine derivatives 3a–e. Reagents and conditions. ResearchGate. Available at: [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

- Google Patents. (2013). Synthetic method of fexofenadine hydrochloride. CN101671292B.

-

Patsnap. (n.d.). Synthetic method of fexofenadine hydrochloride. Eureka. Available at: [Link]

-

Miller, S. J., et al. (2019). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Medicinal Chemistry Letters, 10(9), 1264-1269. Available at: [Link]

-

NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

-

Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4989. Available at: [Link]

-

SynArchive. (n.d.). Itsuno-Corey Reduction. Available at: [Link]

Sources

- 1. research.uniupo.it [research.uniupo.it]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of fexofenadine enantiomers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. phenomenex.co.kr [phenomenex.co.kr]

- 6. WO2007007347A1 - Industrial process of fexofenadine hydrochloride with controlled side products - Google Patents [patents.google.com]

- 7. CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. youtube.com [youtube.com]

- 13. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US9403770B2 - Process for preparing fexofenadine - Google Patents [patents.google.com]

A-Z Guide to (R)-Fexofenadine Hydrochloride: Polymorphism, Crystal Structure, and Solid-State Characterization

Abstract

This technical guide provides a comprehensive analysis of the polymorphic landscape and crystal structure of (R)-Fexofenadine hydrochloride, an active pharmaceutical ingredient (API) critical to antihistamine formulations. Polymorphism profoundly impacts the physicochemical properties of an API, including its stability, solubility, and bioavailability, making its thorough characterization a regulatory and clinical necessity.[1] This document synthesizes field-proven insights with rigorous scientific data to offer researchers, scientists, and drug development professionals a detailed roadmap for identifying, characterizing, and controlling the polymorphic forms of (R)-Fexofenadine hydrochloride. We will delve into the causality behind experimental choices, present self-validating protocols for key analytical techniques, and provide a robust framework for ensuring the solid-state integrity of this vital pharmaceutical compound.

Introduction: The Criticality of Solid-State Chemistry in Fexofenadine

Fexofenadine hydrochloride, the major active metabolite of terfenadine, is a third-generation non-sedating H1 histamine receptor antagonist widely used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Unlike its predecessor, it does not cause cardiac arrhythmia, a significant safety improvement.[1] The molecule possesses a chiral center, and while often used as a racemate, understanding the properties of the individual enantiomers, such as (R)-Fexofenadine hydrochloride, is crucial for targeted drug development.

The solid-state form of an API is a critical quality attribute. The ability of a compound to exist in more than one crystal structure is known as polymorphism.[1] These different crystalline forms, or polymorphs, along with solvates and hydrates, can exhibit distinct physicochemical properties such as:

-

Solubility and Dissolution Rate: Directly influencing bioavailability.[1]

-

Stability: Affecting shelf-life and degradation pathways.

-

Mechanical Properties: Impacting manufacturability, such as tableting and flowability.[1]

For Fexofenadine hydrochloride, which has been reported to exist in numerous polymorphic and solvated forms (including Forms I, II, III, IV, and many others), controlling the solid form is paramount.[1][3][4][5] Phase transformations during manufacturing, particularly during processes like wet granulation, can lead to the presence of unintended forms, potentially compromising the final product's efficacy and safety.[3][6] This guide focuses on the analytical techniques and strategic workflows required to navigate this complex polymorphic landscape.

The Known Polymorphic Forms of Fexofenadine Hydrochloride

The polymorphism of fexofenadine hydrochloride is extensive, with numerous anhydrous, hydrated, and solvated forms reported in scientific literature and patents. While much of the literature discusses the racemic mixture, the principles of characterization are directly applicable to the (R)-enantiomer. Some of the most cited forms include:

-

Anhydrous Forms (e.g., Form I, Form III): These forms are free of water in their crystal lattice. Form I is often the commercially used API.[3][6] It typically displays a sharp melting endotherm around 198°C.[3]

-

Hydrated Forms (e.g., Form II, Form IV, Form B): These are crystalline solids that incorporate one or more water molecules into their structure. Form II has been identified as a monohydrate.[3][4] Hydrates often show dehydration events in thermal analysis.

-

Solvates: These forms incorporate solvent molecules (e.g., acetonitrile, ethyl acetate, n-propanol) into their crystal lattice.[1][4]

-

Amorphous Form: Lacking long-range molecular order, the amorphous form generally exhibits higher solubility but is less stable than its crystalline counterparts.[7]

The sheer number of identified forms underscores the necessity for a robust, multi-technique approach to characterization.[1][5]

Comprehensive Characterization: An Integrated Analytical Workflow

A definitive identification of a polymorphic form cannot rely on a single analytical technique. A combination of crystallographic, thermal, and spectroscopic methods is essential for unambiguous characterization.[8][9]

Workflow for Polymorphic Screening and Identification

The following diagram illustrates a logical workflow for investigating the solid-state forms of (R)-Fexofenadine hydrochloride.

Caption: Energy-temperature diagram for an enantiotropic system.

-

Monotropic System: One polymorph is the most stable at all temperatures below the melting point. Other forms are metastable and will tend to convert to the stable form over time.

-

Enantiotropic System: The stability relationship is reversible and dependent on temperature. One form is stable below a certain transition temperature (T_t), while another is stable above it.

This relationship can be investigated through competitive slurry experiments at different temperatures or by using DSC to observe transitions. For Fexofenadine hydrochloride, it's critical to determine if the desired form (e.g., Form I) is the most stable under storage and processing conditions to prevent unwanted transformations. [3]

Conclusion and Best Practices

-

Comprehensive Screening: Conduct a thorough polymorphic screen early in development to identify as many forms as possible.

-

Multi-Technique Characterization: Always use an orthogonal set of analytical techniques (PXRD, DSC/TGA, Spectroscopy) for unambiguous form identification.

-

Structural Elucidation: Whenever possible, obtain a single-crystal structure to understand the fundamental packing and stabilizing forces.

-

Stability Assessment: Rigorously test the stability of the selected form under various stress conditions (heat, humidity, mechanical force) to map out potential transformation pathways.

-

Process Control: Once the desired polymorph is selected, implement strict process controls during manufacturing to ensure its consistent production and prevent the formation of other forms.

By adhering to these principles, drug developers can ensure the selection and production of a stable, safe, and effective solid form of (R)-Fexofenadine hydrochloride, meeting both regulatory expectations and the needs of patients.

References

- Patel, A., et al. (2012). Polymorphism in fexofenadine hydrochloride. Der Pharma Chemica, 4(3), 956-960. [https://www.derpharmachemica.com/pharma-chemica/polymorphism-in-fexofenadine-hydrochloride.pdf]

- Kulshrestha, A., & Joshipura, D. (2013). Polymorphism in fexofenadine hydrochloride. Der Pharma Chemica, 5(1), 183-187. [https://www.derpharmachemica.com/pharma-chemica/polymorphism-in-fexofenadine-hydrochloride.html]

- Gong, Y., et al. (2020). Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process. Pharmaceutics, 12(9), 833. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7558839/]

- Castaldi, G., et al. (2006). Fexofenadine polymorphs and process for the preparation thereof. European Patent Office, EP 1614681 A1. [https://data.epo.org/publication-server/document?

- Song, W-Y., et al. (2023). Formulation and Bioequivalence Evaluation of a Miniaturized Fexofenadine Hydrochloride Tablet. Pharmaceutics, 15(6), 1753. [https://www.mdpi.com/1999-4923/15/6/1753]

- NETZSCH Analyzing & Testing. API Characterization. [https://analyzing-testing.netzsch.

- Kulshrestha, A., & Joshipura, D. (2013). DSC curves of Fexofenadine hydrochloride B1 and C1 forms. ResearchGate. [https://www.researchgate.net/figure/DSC-curves-of-Fexofenadine-hydrochloride-B1-and-C1-forms_fig3_283505672]

- Kulshrestha, A., & Joshipura, D. (2013). (PDF) Polymorphism in fexofenadine hydrochloride. ResearchGate. [https://www.researchgate.net/publication/283505672_Polymorphism_in_fexofenadine_hydrochloride]

- Wigura, F., & Kasprzyk, J. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(21), 7215. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658245/]

- Dinnebier, R. E., et al. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. Journal of Pharmacy and Pharmacology, 67(6), 773-781. [https://pubmed.ncbi.nlm.nih.gov/25678401/]

- AlfatestLab. API: solid state robust characterization is key to cut costs and time!. [https://www.alfatest.it/en/news-events/api-solid-state-robust-characterization-in-key-to-cut-costs-and-time/n-207.html]

- University of Galway. Solid-State API analysis. [https://www.universityofgalway.

- Bugay, D. E. (2001). Solid-state Characterization Techniques. ResearchGate. [https://www.researchgate.

- Suri, D., et al. (2007). Crystal form of fexofenadine hydrochloride and process for producing the same. Google Patents, JP2007532687A. [https://patents.google.

- Baratella, M. (2013). Polymorphic form of fexofenadine hydrochloride, intermediates and process for its preparation. Google Patents, US20130059886A1. [https://patents.google.

- Gong, Y., et al. (2020). Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process. MDPI. [https://www.mdpi.com/1999-4923/12/9/833]

- ResearchGate. (2008). Crystal forms of fexofenadine hydrochloride. [https://www.researchgate.net/figure/Crystal-forms-of-fexofenadine-hydrochloride_fig1_281285227]

- Arora, S., & Singh, S. (2008). (PDF) Chapter 4 Fexofenadine Hydrochloride. ResearchGate. [https://www.researchgate.net/publication/281285227_Chapter_4_Fexofenadine_Hydrochloride]

- Sigma-Aldrich. Fexofenadine hydrochloride. [https://www.sigmaaldrich.com/US/en/product/sigma/f9427]

- CN104072402A - Fexofenadine hydrochloride compound of novel crystal form and... - Google Patents. [https://patents.google.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Fexofenadine 98 HPLC 153439-40-8 [sigmaaldrich.com]

- 3. Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. JP2007532687A - Crystal form of fexofenadine hydrochloride and process for producing the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. alfatestlab.com [alfatestlab.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Pharmacokinetics of Fexofenadine: Profiling the (R)- and (S)-Enantiomers

Introduction

Fexofenadine, a widely prescribed second-generation antihistamine, is recognized for its efficacy in treating allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria without the sedative effects common to its predecessors.[1] It is therapeutically administered as a racemic mixture, containing equal parts of its (R)- and (S)-enantiomers.[2] A critical and consistent observation in human pharmacokinetic studies is that the plasma concentrations of (R)-fexofenadine are approximately 1.5 to 1.75 times higher than those of (S)-fexofenadine following oral administration of the racemate.[2][3][4]

This guide provides an in-depth technical analysis of the stereoselective pharmacokinetic profile of fexofenadine. Moving beyond simple observation, we will dissect the underlying mechanisms responsible for this disparity, detail the experimental methodologies required to validate these findings, and discuss the clinical and drug development implications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how stereoisomerism can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: The Core Pharmacokinetic Disparity: A Quantitative Overview

The foundation of fexofenadine's stereoselective disposition lies in quantifiable differences in its plasma exposure and clearance rates. Following a single oral dose of racemic fexofenadine, the plasma concentration-time profiles of the two enantiomers diverge significantly. The (R)-enantiomer consistently achieves a higher maximum plasma concentration (Cmax) and a greater overall exposure, as measured by the area under the plasma concentration-time curve (AUC), compared to its (S)-counterpart.[3][5]

This disparity is not trivial; it defines the enantiomeric ratio of the active substance that reaches the systemic circulation. The oral and renal clearance rates for (S)-fexofenadine are correspondingly higher, indicating a more rapid elimination from the body.[3][5] These key differences are summarized in the table below.

| Pharmacokinetic Parameter | (R)-Fexofenadine | (S)-Fexofenadine | R/S Ratio | Key Finding |

| AUC₀₋∞ (ng·h/mL) | ~843 | ~496 | ~1.75 | Significantly greater systemic exposure of the (R)-enantiomer.[3][6] |

| Cmax (ng/mL) | Higher | Lower | ~1.63 | Higher peak plasma concentration achieved by the (R)-enantiomer.[3] |

| Oral Clearance (CL/F) | Lower | Significantly Higher | - | (S)-enantiomer is cleared more rapidly after oral administration.[3][5] |

| Renal Clearance (CLR) | Lower | Significantly Higher | - | (S)-enantiomer is eliminated more efficiently by the kidneys.[3][5] |

| Steady-State Plasma Ratio | ~63% | ~37% | ~1.7 | The (R)-enantiomer predominates in plasma at steady state.[7] |

Note: Values are approximate and derived from multiple clinical studies in healthy volunteers.

Part 2: Mechanistic Deep Dive: The Decisive Role of Membrane Transporters

The stereoselective pharmacokinetics of fexofenadine are a textbook example of transporter-mediated chiral discrimination. Unlike many drugs, fexofenadine undergoes negligible metabolism (less than 5%), with enzymes like CYP3A4 playing no significant role in its clearance or stereoselective disposition.[3][5][8] The observed pharmacokinetic differences are almost entirely attributable to a sophisticated and opposing interplay between intestinal influx and efflux transporters that have a differential affinity for the two enantiomers.

The Influx Pathway: Organic Anion Transporting Polypeptides (OATPs)

The absorption of fexofenadine from the gut is highly dependent on carrier-mediated uptake. Organic Anion Transporting Polypeptides, particularly OATP2B1 , are key influx transporters located on the apical membrane of enterocytes.[9][10]

Causality: In vitro studies using isolated expression systems, such as cRNA-injected oocytes, have definitively shown that OATP2B1 has a higher transport capacity for (R)-fexofenadine than for (S)-fexofenadine.[8][11] This preferential uptake of the (R)-enantiomer from the intestinal lumen into the enterocytes is the first critical step contributing to its higher systemic bioavailability. While other transporters like OATP1B3 are involved in its hepatic uptake, OATP2B1 is the primary determinant of its stereoselective intestinal absorption.[11]

Figure 1: OATP2B1-mediated stereoselective influx of fexofenadine.

The Efflux Pathway: P-glycoprotein (P-gp)

Working in direct opposition to OATP2B1 is the efflux transporter P-glycoprotein (P-gp, or MDR1) , an ATP-binding cassette (ABC) transporter that actively pumps substrates out of cells and back into the intestinal lumen. P-gp acts as a barrier, limiting the net absorption of many drugs.

Causality: Crucially, P-gp exhibits a higher affinity for (S)-fexofenadine than for (R)-fexofenadine.[3][12][13] This means that while both enantiomers are substrates for P-gp, the (S)-enantiomer is more efficiently effluxed from the enterocyte back into the gut. This action effectively reduces the net absorption of (S)-fexofenadine, contributing significantly to its lower Cmax and AUC.[4][12] This mechanism has been confirmed in multiple studies where P-gp inhibitors like verapamil and itraconazole cause a much more pronounced increase in the plasma concentration of the (S)-enantiomer compared to the (R)-enantiomer.[9][4][13]

Figure 2: P-glycoprotein-mediated stereoselective efflux of fexofenadine.

The Net Effect: A Combined Mechanism

The clinically observed 1.5-fold higher plasma concentration of (R)-fexofenadine is the net result of these two simultaneous and opposing transporter activities. The combination of more efficient influx for (R)-fexofenadine and more efficient efflux for (S)-fexofenadine creates a powerful stereoselective absorption profile.

Sources

- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of fexofenadine enantiomers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dose proportionality and comparison of single and multiple dose pharmacokinetics of fexofenadine (MDL 16455) and its enantiomers in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An update on the clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of OATP (organic anion-transporting polypeptide) family transporters to the hepatic uptake of fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Clinical pharmacokinetics of fexofenadine enantiomers / Expert Opinion on Drug Metabolism & Toxicology, 2009 [sci-hub.box]

Determining the In Vitro Histamine H1 Receptor Binding Affinity of (R)-Fexofenadine: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the in vitro binding affinity of (R)-Fexofenadine to the histamine H1 receptor. Fexofenadine, a second-generation antihistamine, is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit stereoselective pharmacokinetics and pharmacodynamics.[1][2][3][4] A thorough understanding of the binding characteristics of each enantiomer is crucial for elucidating its pharmacological profile.

Introduction: The Histamine H1 Receptor and the Significance of Binding Affinity

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating allergic and hypersensitivity reactions.[5] Upon activation by histamine, the H1 receptor initiates a signaling cascade through its coupling to Gq/11 proteins, leading to the activation of phospholipase C. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), culminating in various physiological responses such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[6]

Fexofenadine acts as an inverse agonist at the H1 receptor, binding to and stabilizing the inactive state of the receptor, thereby preventing its activation by histamine.[6] The binding affinity, quantified by the inhibition constant (Ki), is a critical parameter in drug development. It represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. For a competitive antagonist like (R)-Fexofenadine, determining its Ki at the H1 receptor is fundamental to understanding its potency and selectivity.

Stereoselectivity of Fexofenadine Enantiomers

Fexofenadine is a chiral molecule, and its enantiomers, (R)-Fexofenadine and (S)-Fexofenadine, do not exhibit identical pharmacological properties. Notably, in vitro binding assays have demonstrated a twofold difference in their affinity for the histamine H1 receptor. The (S)-enantiomer possesses a lower inhibition constant, indicating a higher binding affinity compared to the (R)-enantiomer.[1] This stereoselectivity at the receptor level contributes to the observed differences in their overall pharmacological and pharmacokinetic profiles.

While the racemic mixture of fexofenadine has a reported Ki value of approximately 10 nM for the histamine H1 receptor, the stereoselective binding implies distinct affinities for each enantiomer.[7] Based on the twofold lower inhibition constant of the (S)-enantiomer, we can deduce the approximate Ki values for each.

| Compound | Approximate Ki (nM) |

| (R)-Fexofenadine | ~13.3 nM |

| (S)-Fexofenadine | ~6.7 nM |

| Racemic Fexofenadine | 10 nM |

Note: These values are derived from the reported twofold difference in inhibition constants and the known Ki of the racemic mixture.

Experimental Workflow: Competitive Radioligand Binding Assay

To experimentally determine the Ki of (R)-Fexofenadine for the histamine H1 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled compound, in this case (R)-Fexofenadine, to displace a radiolabeled ligand that has a known high affinity for the receptor. For the histamine H1 receptor, [3H]mepyramine is a commonly used radioligand.

Caption: Experimental workflow for determining the Ki of (R)-Fexofenadine.

Detailed Step-by-Step Methodology

I. Preparation of Cell Membranes

-

Cell Culture: Culture a suitable mammalian cell line stably expressing the human histamine H1 receptor, such as Human Embryonic Kidney 293 (HEK293) or Human Osteosarcoma (U2OS) cells.

-

Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenization: Disrupt the cells using a homogenizer to release the cell membranes.

-

Centrifugation: Perform a low-speed centrifugation (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Washing and Storage: Resuspend the membrane pellet in a suitable buffer, re-pellet, and finally resuspend in a storage buffer containing a cryoprotectant (e.g., glycerol). Store the membrane preparations at -80°C.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

II. Competitive Binding Assay

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, [3H]mepyramine (at a concentration close to its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]mepyramine, and a high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM Mianserin) to saturate the receptors.

-

Competition: Cell membranes, [3H]mepyramine, and varying concentrations of (R)-Fexofenadine (typically in a serial dilution from 10^-11 M to 10^-5 M).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

III. Data Analysis

-

Calculate Specific Binding: For each concentration of (R)-Fexofenadine, calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the CPM of the total binding and competition wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the (R)-Fexofenadine concentration. The resulting curve should be sigmoidal.

-

Determine IC50: Using non-linear regression analysis, fit the competition curve to a one-site competition model to determine the IC50 value of (R)-Fexofenadine. The IC50 is the concentration of (R)-Fexofenadine that inhibits 50% of the specific binding of [3H]mepyramine.

-

Calculate Ki using the Cheng-Prusoff Equation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of (R)-Fexofenadine.

-

[L] is the concentration of the radioligand ([3H]mepyramine) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the H1 receptor. This should be determined in a separate saturation binding experiment.

-

Histamine H1 Receptor Signaling Pathway

Understanding the signaling pathway of the H1 receptor provides context for the significance of antagonist binding. As a Gq-coupled receptor, its activation leads to a cascade of intracellular events that mediate allergic and inflammatory responses.

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

Trustworthiness and Self-Validation

For the described protocol to be a self-validating system, several key controls and considerations are essential:

-

Saturation Binding Experiment: A separate saturation binding experiment using increasing concentrations of [3H]mepyramine should be performed to determine its Kd for the H1 receptor in the specific cell membrane preparation being used. This ensures an accurate Kd value for the Cheng-Prusoff equation.

-

Quality of Membrane Preparation: The membrane preparation should be of high quality, with a sufficient density of H1 receptors to yield a robust signal-to-noise ratio.

-

Equilibrium Conditions: It is crucial to ensure that the binding reaction has reached equilibrium during the incubation step. This can be verified by conducting a time-course experiment.

-

Data Reproducibility: The experiment should be repeated multiple times to ensure the reproducibility of the IC50 and calculated Ki values.

-

Reference Compounds: Including a reference H1 receptor antagonist with a known Ki in the assay can help validate the experimental setup and data analysis.

By adhering to these principles of scientific integrity, the in vitro determination of the histamine H1 receptor binding affinity of (R)-Fexofenadine can be performed with a high degree of confidence, providing valuable insights for drug development and pharmacological research.

References

-

An update on the clinical pharmacokinetics of fexofenadine enantiomers. Taylor & Francis Online. [Link]

- Miura, M., & Uno, T. (2009). Clinical pharmacokinetics of fexofenadine enantiomers. Expert Opinion on Drug Metabolism & Toxicology, 5(7), 841-849.

- Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2004). Pharmacokinetics of fexofenadine enantiomers in healthy subjects. British Journal of Clinical Pharmacology, 57(3), 359-362.

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

-

Fexofenadine. BioPharma Notes. [Link]

- Comparison of new second-generation H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. (2025). PubMed Central.

-

Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. ResearchGate. [Link]

- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2021). ACS Omega.

- Abbas, M. N., Zahran, E. M., & El-Shahat, M. F. (2004). A novel membrane sensor for histamine H1-receptor antagonist "fexofenadine". Analytical Sciences, 20(8), 1137-1142.

- An update on the clinical pharmacokinetics of fexofenadine enantiomers. (2018). PubMed.

-

Competitive binding of H 1 receptor unlabelled antihistamines with [ 3 H]mepyramine. ResearchGate. [Link]

-

Cetirizine. Wikipedia. [Link]

- Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.

- Juergens, U. R., Gillissen, A., Racké, K., Stöber, M., Darlath, W., & Vetter, H. (2006). New evidence of H1-receptor independent COX-2 inhibition by fexofenadine HCl in vitro. Pharmacology, 78(3), 129-135.

- Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine. (2023).

- Miura, M., & Uno, T. (2009). Clinical Pharmacokinetics of Fexofenadine Enantiomers. PubMed.

- Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. (2024).

- Clinical Pharmacokinetics of Fexofenadine: A System

- Allegra Clinical Pharmacology Biopharmaceutics Review Part 1. (1999).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of fexofenadine enantiomers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on the clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fexofenadine - BioPharma Notes [biopharmanotes.com]

- 6. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Fexofenadine Hydrochloride

Introduction: Beyond the Racemate—A Focused Look at (R)-Fexofenadine Hydrochloride

Fexofenadine hydrochloride, the carboxylated active metabolite of terfenadine, is a cornerstone of second-generation antihistamine therapy, prized for its selective H1-receptor antagonism without significant sedative effects.[1][2] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers.[3] While both enantiomers exhibit similar antihistaminic potency, pharmacokinetic studies reveal a stereoselective disposition in the body, with plasma concentrations of the (R)-enantiomer being approximately 1.5 to 1.75 times higher than the (S)-enantiomer following oral administration of the racemate.[4][5] This phenomenon is driven by differential interactions with drug transporters like P-glycoprotein and Organic Anion Transporting Polypeptides (OATPs), not by metabolism.[4][5]

This stereoselectivity in pharmacokinetics necessitates a deeper investigation into the specific properties of the individual enantiomers for advanced formulation and targeted delivery strategies. This guide provides an in-depth examination of the core physicochemical properties of the (R)-enantiomer of Fexofenadine hydrochloride.

A Note on Data Availability: It is critical to note that while the goal is to characterize the (R)-enantiomer, the vast majority of publicly available data on solid-state properties (such as polymorphism, melting point, and X-ray diffraction) pertains to the racemic (RS)-Fexofenadine hydrochloride. This is because the racemate is the marketed form. While solution-state properties like pKa are inherent to the molecular structure and independent of chirality, solid-state properties are dependent on the crystal lattice packing, which can differ significantly between a pure enantiomer and a racemate. Therefore, this guide will present data for the racemate as a comprehensive model for characterization, highlighting where properties of the (R)-enantiomer are expected to be identical and where they may diverge.

Chemical Identity and Stereochemistry

A precise understanding of the molecule's structure is the foundation of all physicochemical analysis.

-

IUPAC Name: 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid hydrochloride

-

Chemical Formula: C₃₂H₃₉NO₄ · HCl[1]

-

Molecular Weight: 538.1 g/mol [1]

Fexofenadine possesses a single chiral center at the carbon atom bearing the secondary alcohol in the butyl chain. This gives rise to the (R) and (S) enantiomers. The development of robust analytical methods to distinguish and quantify these enantiomers is paramount.

Causality: Why Chiral Separation Matters

The differential pharmacokinetics observed between enantiomers underscores the need for stereoselective analytical methods.[4] A formulation designed to deliver the (R)-enantiomer must be supported by an HPLC method capable of confirming its enantiomeric purity and detecting any potential chiral inversion during stability studies. Chiral HPLC methods, often employing columns like BSA-7 or Chiralcel, are standard for this purpose.[7][8]

Solid-State Properties: The Challenge of Polymorphism and Form Control

The solid-state characteristics of an Active Pharmaceutical Ingredient (API) govern its stability, manufacturability, and dissolution performance. For fexofenadine hydrochloride, this is a domain of significant complexity.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with a distinct arrangement of molecules in the crystal lattice.[9] These differences can profoundly impact physicochemical properties like solubility, melting point, and stability.[9] Racemic fexofenadine hydrochloride is known to exhibit extensive polymorphism, with numerous anhydrous, hydrated, and solvated forms reported (e.g., Form I, Form II, and many others).[9]

-

Expertise & Insight: The existence of stable hydrate forms indicates a significant risk of phase transformation during aqueous-based manufacturing processes like wet granulation.[6][10] This transformation from an anhydrous to a hydrated form can alter the drug's dissolution profile and impact the final product's bioavailability. Therefore, controlling water content during processing and storage is a critical parameter.[6]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for identifying and characterizing these polymorphic forms. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, or solid-state transitions. TGA measures changes in mass with temperature, primarily used to detect the loss of water or solvents.

The wide range of reported melting points for racemic fexofenadine HCl is a direct consequence of its polymorphic nature.

| Form/Mixture | Melting Point / Thermal Event (°C) | Source |

| Racemic Mixture | 148-150 | [11] |

| Racemic Mixture | 193-196 | [12][13] |

| Form I (anhydrous) | 198.3 (sharp peak) | [10] |

| Form II (hydrate) | Dehydration ~100°C; Endotherm ~128°C | [10] |

-

Causality: A sharp, high-temperature melting endotherm, like that of Form I, typically indicates a stable anhydrous crystalline form. Broader peaks or the presence of endotherms at lower temperatures (e.g., ~100°C) are characteristic of the desolvation of a hydrate or solvate, a critical piece of information for a formulation scientist.[10]

Crystallinity (Powder X-ray Diffraction - PXRD)

PXRD is the definitive technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." It is essential for confirming the solid form of the API raw material and for detecting any phase changes throughout the manufacturing process and during stability testing.

Hygroscopicity

The propensity of a substance to take up moisture from the atmosphere is known as hygroscopicity. As evidenced by the formation of stable hydrates, fexofenadine hydrochloride should be considered hygroscopic.[6][8] This property necessitates controlled storage conditions (low humidity) and careful consideration during formulation design to prevent undesirable phase transformations.

Particle Size and Morphology

While specific data for the raw API is not widely published, particle size and shape are known to be critical attributes. Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate of a poorly soluble drug like fexofenadine.[12][14] Granulation processes are often employed to improve the flowability of cohesive powders.[10]

Solution-State Properties: The Key to Dissolution and Absorption

The behavior of (R)-Fexofenadine hydrochloride in solution dictates its absorption from the gastrointestinal tract.

Dissociation Constant (pKa)

Fexofenadine is a zwitterionic molecule, containing both a basic tertiary amine (on the piperidine ring) and a carboxylic acid group.[8] These two groups dictate its ionization state and, consequently, its solubility at different pH values. The pKa values are inherent to the molecule and are identical for both the (R) and (S) enantiomers.

| Ionizable Group | pKa Value | Source |

| Carboxylic Acid | 4.25 | [8] |

| Tertiary Amine | 9.53 | [8] |

-

Expertise & Insight: The pKa values explain the molecule's complex solubility profile. At low pH (e.g., in the stomach, pH < 4.25), the amine is protonated (cationic form), enhancing solubility. Between the pKa values (pH ~4.5 to 9.5), the molecule exists predominantly as a zwitterion, which typically has lower aqueous solubility. At high pH (> 9.53), the carboxylic acid is deprotonated (anionic form), again increasing solubility.[8] This is visualized in the diagram below.

Caption: pH-dependent ionization states of the fexofenadine molecule.

Solubility Profile

As predicted by its pKa values, the solubility of fexofenadine HCl is highly pH-dependent. It is classified as a low-solubility drug according to the Biopharmaceutics Classification System (BCS).[14][15]

| Solvent / Medium | Solubility | Temperature | Source |